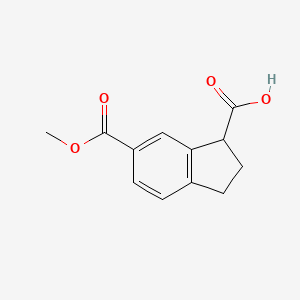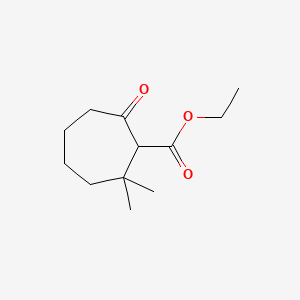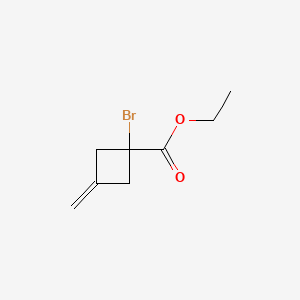
1-(2-bromo-6-methoxyphenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromo-6-methoxyphenyl)-1H-pyrazole, also known as BMPP, is a heterocyclic compound with a pyrazole ring and a bromine-substituted phenyl ring. It is a versatile compound that has been used in a wide range of scientific research applications, from drug development to biochemical studies. BMPP has been found to possess a variety of biochemical and physiological effects, making it an attractive compound for laboratory experiments.
Applications De Recherche Scientifique
1-(2-bromo-6-methoxyphenyl)-1H-pyrazole has been used in a variety of scientific research applications, including drug development, biochemical studies, and structural biology. In drug development, this compound has been found to possess anti-cancer and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of certain diseases. In biochemical studies, this compound has been used as a model compound for the study of enzyme-catalyzed reactions. In structural biology, this compound has been used to study the structure and function of proteins and other macromolecules.
Mécanisme D'action
The exact mechanism of action of 1-(2-bromo-6-methoxyphenyl)-1H-pyrazole is still not fully understood. However, it is believed that the bromine-substituted phenyl ring of this compound binds to the active site of enzymes, thus inhibiting their activity. In addition, this compound has been found to interact with certain receptor proteins, leading to the activation or inhibition of specific biochemical pathways.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been found to possess anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cell lines. Furthermore, this compound has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(2-bromo-6-methoxyphenyl)-1H-pyrazole in laboratory experiments has several advantages. Firstly, it is relatively easy to synthesize, making it readily available for laboratory experiments. Secondly, it is a versatile compound that can be used in a variety of scientific research applications. Finally, it has been found to possess a variety of biochemical and physiological effects, making it an attractive compound for laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. Firstly, the exact mechanism of action of this compound is still not fully understood, making it difficult to predict its effects in certain biological systems. Secondly, this compound has been found to possess certain toxic effects, making it necessary to use it with caution in laboratory experiments.
Orientations Futures
The potential of 1-(2-bromo-6-methoxyphenyl)-1H-pyrazole as a therapeutic agent for the treatment of certain diseases is still not fully understood. Further research is needed to elucidate the exact mechanism of action of this compound and to identify its target proteins and receptors. In addition, further research is needed to determine the optimal dosage and administration route of this compound for the treatment of certain diseases. Furthermore, further research is needed to determine the long-term effects of this compound on the body, as well as its potential side effects. Finally, further research is needed to identify other potential applications of this compound, such as its use in drug delivery systems or as a diagnostic agent.
Méthodes De Synthèse
1-(2-bromo-6-methoxyphenyl)-1H-pyrazole can be synthesized from commercially available starting materials, such as bromobenzene and methoxybenzene, via a two-step synthesis process. The first step involves the reaction of bromobenzene and methoxybenzene in the presence of a base catalyst, such as sodium hydroxide, to form the intermediate compound 1-(2-bromo-6-methoxy-phenyl)-2-hydroxy-1H-pyrazole. The second step involves the reduction of the intermediate compound with a reducing agent, such as sodium borohydride, to produce this compound. The two-step synthesis process is relatively simple and can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
1-(2-bromo-6-methoxyphenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-5-2-4-8(11)10(9)13-7-3-6-12-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJPINFWMXLCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6608603.png)



![6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608612.png)
![1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6608621.png)
![6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608634.png)
![(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608638.png)




![4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6608663.png)
![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B6608672.png)
